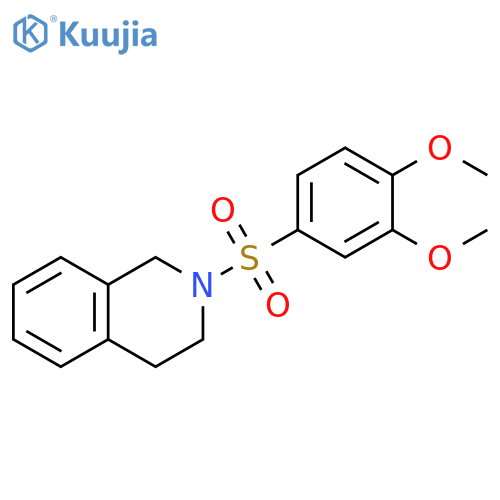Cas no 185243-76-9 (2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline)

185243-76-9 structure
商品名:2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-
- STK353670
- F1406-0101
- SR-01000547653
- 2-(3,4-Dimethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline
- EU-0021183
- MLS000123999
- SMR000124508
- Oprea1_250843
- SCHEMBL6429647
- HMS1428K09
- CCG-125508
- 2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Cambridge id 6395896
- AP-263/15149380
- HMS2481N06
- CHEMBL1371490
- 185243-76-9
- SR-01000547653-1
- AKOS000383262
- Z45507753
- IFLab1_005861
- 2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
- IDI1_011264
- 2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Oprea1_271923
-
- インチ: 1S/C17H19NO4S/c1-21-16-8-7-15(11-17(16)22-2)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
- InChIKey: FLLSWGKZEVITMG-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)CCN1S(C1=CC=C(OC)C(OC)=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 333.10347926g/mol
- どういたいしつりょう: 333.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 64.2Ų
じっけんとくせい
- 密度みつど: 1.269±0.06 g/cm3(Predicted)
- ふってん: 497.5±55.0 °C(Predicted)
- 酸性度係数(pKa): -6.90±0.20(Predicted)
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1406-0101-1mg |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-2mg |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-2μmol |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-3mg |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-5μmol |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-10μmol |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-5mg |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-4mg |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1406-0101-10mg |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
185243-76-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
185243-76-9 (2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
